(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and fluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is crucial to prevent unwanted side reactions during the synthesis.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the synthesis process by providing better control over reaction conditions and improving overall sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluoromethylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-[[tert-butyl(dimethyl)silyl]oxy]-2-pyrrolidinecarboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid
Uniqueness
What sets (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the fluoromethyl group
Properties
Molecular Formula |
C11H18FNO4 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
(2R,4R)-4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
MVEKXJPZLJTLTK-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CF |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.